molecular formula C17H16N6O4S2 B2657897 N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207026-41-2

N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2657897
CAS No.: 1207026-41-2
M. Wt: 432.47
InChI Key: SNWQQMXSEQFGPH-UHFFFAOYSA-N
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Description

N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects . For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methanesulfonamide group, in particular, contributes to its potent biological effects .

Properties

IUPAC Name

N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S2/c1-29(26,27)23-12-4-2-3-11(7-12)20-15(24)8-13-10-28-17(21-13)22-16(25)14-9-18-5-6-19-14/h2-7,9-10,23H,8H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWQQMXSEQFGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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